molecular formula C16H15IO2 B1359032 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone CAS No. 951884-49-4

3,5-Dimethyl-4'-iodo-4-methoxybenzophenone

Cat. No. B1359032
CAS RN: 951884-49-4
M. Wt: 366.19 g/mol
InChI Key: VFCKCLASRQPCTF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The compound is a cream solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-iodophenyl) (4-methoxy-3,5-dimethylphenyl)methanone . The InChI code for this compound is 1S/C16H15IO2/c1-10-8-13 (9-11 (2)16 (10)19-3)15 (18)12-4-6-14 (17)7-5-12/h4-9H,1-3H3 .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

3,5-Dimethyl-4'-iodo-4-methoxybenzophenone has been utilized in the Suzuki cross-coupling reaction, which is a pivotal method in organic chemistry for forming carbon-carbon bonds. A study by Chaumeil et al. (2000) reported on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This process is optimized to obtain biaryls in good yield, highlighting the compound's utility in complex organic synthesis processes (Chaumeil, Signorella, & Drian, 2000).

Photophysical Behavior

The photophysical behavior of fluorogenic molecules related to 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, such as DFHBI derivatives, has been characterized in a study by Santra et al. (2019). These molecules are used for imaging RNA and their fluorescence is significantly affected by solvent interactions and photoisomerization processes. This study provides insights into the photophysical properties and how they can be manipulated for various applications (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).

Stability in Environmental Conditions

The stability of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone and its derivatives in environmental conditions has been studied, particularly in the context of UV filters in water. Negreira et al. (2008) investigated the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. The study identified significant reaction rates with free chlorine, leading to the formation of halogenated by-products. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).

properties

IUPAC Name

(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCKCLASRQPCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4'-iodo-4-methoxybenzophenone

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